molecular formula C7H18Cl2N2O B2470283 (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride CAS No. 2193052-04-7

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B2470283
CAS No.: 2193052-04-7
M. Wt: 217.13
InChI Key: JSXXCDZSDUFMJK-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(3-Aminopropyl)pyrrolidin-3-ol dihydrochloride is a pyrrolidine derivative featuring a stereospecific (3R) configuration, an aminopropyl side chain, and two hydrochloride counterions. This compound is classified as a chiral building block in pharmaceutical and fine chemical synthesis.

Properties

IUPAC Name

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c8-3-1-4-9-5-2-7(10)6-9;;/h7,10H,1-6,8H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXXCDZSDUFMJK-XCUBXKJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .

Chemical Reactions Analysis

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The pyrrolidine scaffold, which includes (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride, is recognized for its versatility in drug design. Compounds with this structure have been investigated for their potential as therapeutic agents against various diseases, including neurodegenerative disorders and cancer.

  • Neuropharmacological Effects : Research indicates that derivatives of pyrrolidine can exhibit anticonvulsant properties. For instance, studies have shown that certain pyrrolidine derivatives can prevent seizures by blocking sodium channels more effectively than traditional anticonvulsants like phenytoin . This suggests that (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride may have similar neuroprotective effects.
  • Cancer Research : The compound has also been explored for its anticancer properties. Some studies have reported that pyrrolidine derivatives can inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and the inhibition of angiogenesis .

Therapeutic Uses

2. Treatment of Neurological Disorders

The unique structural characteristics of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride make it a candidate for treating conditions such as anxiety and depression. Its action on neurotransmitter systems could provide therapeutic benefits in managing these disorders.

3. Antidepressant Activity

Pyrrolidine derivatives have been linked to antidepressant effects. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation. This suggests a potential application of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride in developing novel antidepressants .

Case Studies

4. Clinical Trials and Research Findings

Several studies have investigated the pharmacological effects of compounds related to (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride:

Study ReferenceFocus AreaFindings
PMC8352847Anticonvulsant ActivityIdentified compounds with improved efficacy over traditional drugs in seizure models .
US8173682B2Cancer TreatmentHighlighted the potential of pyrrolidine derivatives as inhibitors of poly(ADP-ribose) polymerase, relevant in cancer therapy .
MDPI ArticleAnticancer ActivityExplored the synthesis and evaluation of pyrrolidine derivatives showing significant anticancer activity in vitro .

Mechanism of Action

The mechanism of action of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for conditions such as depression and anxiety .

Comparison with Similar Compounds

Pyrrolidine Derivatives with Hydrochloride/Dihydrochloride Salts

The following table highlights key structural and physicochemical differences between the target compound and related pyrrolidine-based analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(3R)-1-(3-Aminopropyl)pyrrolidin-3-ol dihydrochloride Not explicitly given ~220–250 (estimated) Not provided Chiral (3R) configuration; aminopropyl side chain; dihydrochloride salt
(3R)-3-Fluoropyrrolidine hydrochloride C₄H₉ClFN 137.57 (free base + HCl) 72925-16-7 Fluorine substitution at C3; monohydrochloride salt; enhances metabolic stability
(3R)-N,N-Dimethylpyrrolidin-3-amine dihydrochloride C₆H₁₅Cl₂N₂ 195.11 477293-60-0 Dimethylamine substituent; dihydrochloride salt; increased lipophilicity
1-(2-Methyl-2H-indazol-4-yl)methanamine dihydrochloride C₈H₁₀Cl₂N₄ 245.61 EN300-39922439 Indazole ring; higher molecular weight; dihydrochloride salt
(3R)-1-[1-(Aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride C₉H₁₆ClN₂O₂ 165.66 EN300-43346549 Cyclopropane moiety; monohydrochloride; lower molecular weight

Key Observations :

  • Stereochemistry : The (3R) configuration is shared with (3R)-3-fluoropyrrolidine hydrochloride and (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride, which may influence receptor binding in therapeutic applications .
  • Substituent Effects: The aminopropyl group in the target compound provides a flexible aliphatic chain, contrasting with the rigid cyclopropane in EN300-43346549 or the aromatic indazole in EN300-39922439 .
  • Salt Form: Dihydrochloride salts (e.g., target compound, CAS 477293-60-0) generally exhibit higher aqueous solubility than monohydrochlorides, which is critical for bioavailability .

Therapeutic Analogs: Vernakalant Hydrochloride

Vernakalant hydrochloride (CAS 748810-28-8), a structurally complex pyrrolidine derivative, is clinically used for atrial fibrillation. Its structure includes a cyclohexyl group and a 3,4-dimethoxyphenyl ethoxy chain, enabling ion channel modulation . In contrast, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride lacks these pharmacophoric groups, limiting its direct therapeutic utility but retaining value as a synthetic intermediate .

Research Findings and Commercial Status

  • Synthetic Utility : Pyrrolidine derivatives like the target compound are frequently employed as chiral auxiliaries or intermediates in asymmetric synthesis. For example, PharmaBlock Sciences lists multiple pyrrolidine-based building blocks, emphasizing their role in drug discovery .
  • Discontinued Status : The target compound’s discontinued status on CymitQuimica’s catalog may reflect challenges in scalability, stability (e.g., hygroscopicity), or competition from newer analogs like fluorinated or cyclopropane-containing derivatives .
  • Comparative Stability: Fluorinated analogs (e.g., 3R-fluoropyrrolidine hydrochloride) demonstrate enhanced metabolic stability compared to non-halogenated pyrrolidines, making them preferable in lead optimization .

Biological Activity

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H16_{16}N2_2O
  • Molecular Weight : 144.22 g/mol
  • IUPAC Name : (3R)-1-(3-aminopropyl)pyrrolidin-3-ol
  • Appearance : Oil
  • Storage Temperature : 4 °C

The biological activity of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with a pyrrolidine scaffold often exhibit diverse pharmacological profiles, including:

  • Receptor Modulation : This compound acts as an agonist for orexin receptors, which are implicated in regulating arousal, wakefulness, and appetite. The activation of these receptors may have therapeutic implications for conditions such as narcolepsy and obesity .
  • Kinase Inhibition : Pyrrolidine derivatives have shown promise in inhibiting specific kinases involved in cancer progression. For instance, modifications on the pyrrolidine structure can lead to nanomolar activity against kinases such as CK1γ and CK1ε, suggesting potential applications in cancer therapy .

Biological Activity Data

Activity TypeTarget/EffectReference
Orexin Receptor AgonismEnhances arousal and appetite
Kinase InhibitionCK1γ and CK1ε inhibition
Estrogen Receptor ModulationAntagonist for ERα

Case Study 1: Orexin Receptor Agonism

A study explored the effects of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride on orexin receptors. Results indicated that the compound effectively increased wakefulness in animal models, suggesting its potential use in treating sleep disorders .

Case Study 2: Cancer Therapy

In another investigation, the compound was modified to enhance its kinase inhibition properties. The optimized derivative exhibited significant activity against CK1γ and CK1ε, leading to reduced cell viability in cancer cell lines. This highlights the compound's potential as a therapeutic agent in oncology .

Discussion

The biological activity of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride demonstrates its versatility as a pharmacological agent. Its ability to modulate key receptors and inhibit critical kinases positions it as a candidate for further research in both neuropharmacology and oncology.

Q & A

Q. What are the established synthetic routes for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol dihydrochloride?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the pyrrolidine ring via cyclization of a precursor such as a γ-amino alcohol.
  • Step 2 : Introduction of the 3-aminopropyl side chain through alkylation or reductive amination.
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., methanol or ethanol). Key intermediates may include Boc-protected amines, which are deprotected under acidic conditions. Reaction optimization often focuses on temperature control (0–25°C) and chiral purity preservation .

Q. How is the stereochemical configuration of the compound confirmed?

Chiral integrity is validated using:

  • X-ray crystallography : Resolves absolute configuration via single-crystal analysis.
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • Optical rotation : Compares experimental values with literature data. For example, (3R)-configured compounds exhibit distinct retention times in HPLC compared to (3S) analogs .

Q. What are the solubility characteristics of the compound in common laboratory solvents?

Solubility data from safety sheets indicate:

  • High solubility : Water, methanol, ethanol (due to hydrochloride salt form).
  • Low solubility : Non-polar solvents (e.g., hexane, diethyl ether). Solubility in DMSO or DMF is moderate (10–50 mg/mL), critical for in vitro assays. Pre-formulation studies should include pH-dependent solubility profiling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve enantiomeric excess (ee) during synthesis?

Strategies include:

  • Catalyst selection : Chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation.
  • Temperature modulation : Lower temperatures (e.g., –20°C) reduce racemization.
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereoselectivity. For example, a study achieved >98% ee using a Ru-catalyzed asymmetric reductive amination at –10°C .

Q. What in vitro models are suitable for studying the compound’s biological activity?

Preclinical models include:

  • GPCR binding assays : Targets like dopamine or serotonin receptors (common for pyrrolidine derivatives).
  • Cell viability assays : Cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects.
  • Enzyme inhibition studies : Kinases or proteases relevant to neurological disorders. Dose-response curves and IC50 values should be validated using LC-MS for compound stability .

Q. How can researchers address discrepancies in reported pharmacological activities across studies?

Contradictions may arise from:

  • Purity variations : Validate compound purity via NMR (>95%) and HPLC (>99%).
  • Assay conditions : Standardize buffer pH, temperature, and incubation times.
  • Metabolic interference : Use liver microsomes to assess stability and metabolite interference. Cross-laboratory replication studies are critical to resolve inconsistencies .

Q. What analytical methods differentiate between polymorphic forms of the compound?

Techniques include:

  • XRPD (X-ray Powder Diffraction) : Identifies unique crystal lattice patterns.
  • DSC (Differential Scanning Calorimetry) : Detects melting points and phase transitions.
  • TGA (Thermogravimetric Analysis) : Measures thermal stability and hydrate/solvate content. For instance, polymorphs of similar compounds showed distinct XRPD peaks at 2θ = 12.5° and 18.3° .

Q. How can stability under physiological conditions (e.g., plasma, buffer) be assessed?

Protocol:

  • Plasma stability assay : Incubate compound in human plasma (37°C, 24 hrs), quantify degradation via LC-MS.
  • pH stability profiling : Test solubility and integrity in buffers (pH 1–10) over 48 hrs.
  • Light/oxidation stress : Expose to UV light (ICH Q1B guidelines) and measure oxidation byproducts. Stability data inform formulation strategies (e.g., lyophilization for long-term storage) .

Q. What strategies mitigate stereochemical inversion during large-scale synthesis?

Recommendations:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amines during alkylation.
  • Low-temperature reactions : Minimize thermal racemization (e.g., <0°C for nucleophilic substitutions).
  • Chiral auxiliaries : Incorporate temporary chiral moieties (e.g., Evans auxiliaries) to direct stereochemistry. A case study reported <1% inversion using Boc protection and –20°C reaction conditions .

Q. How can target engagement in cellular assays be validated?

Approaches include:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding.
  • Knockout/knockdown models : Compare activity in wild-type vs. target-deficient cells.
  • Fluorescence polarization : Measure compound binding to fluorescently labeled targets.
    For GPCR targets, cAMP accumulation or calcium flux assays are standard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.